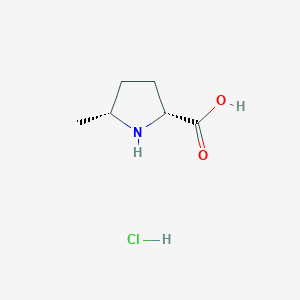
(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the stereoselective cyclization of suitable precursors. One common method includes the use of L-proline as a chiral auxiliary to direct the stereochemistry of the cyclization reaction . The reaction conditions often involve the use of strong acids like hydrochloric acid to facilitate the cyclization and subsequent formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines .
Scientific Research Applications
(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
Uniqueness
What sets (2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride apart is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable tool in asymmetric synthesis and other applications where chirality is crucial .
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
(2R,5R)-5-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 |
InChI Key |
NDQCUNRCDKTNHE-TYSVMGFPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)C(=O)O.Cl |
Canonical SMILES |
CC1CCC(N1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



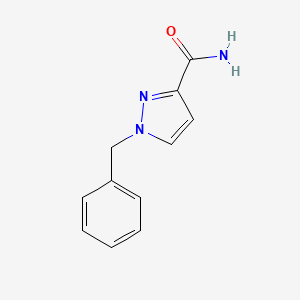
![1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11718501.png)
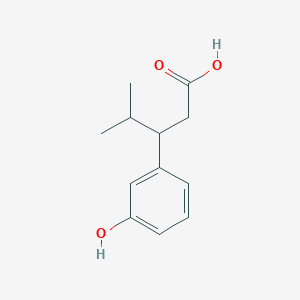
![Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718519.png)
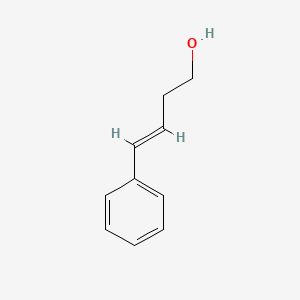
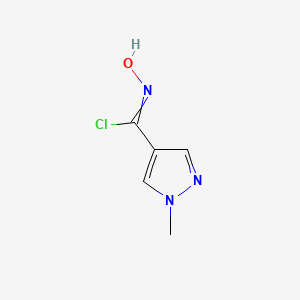
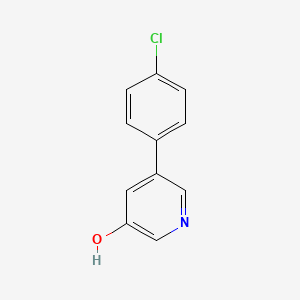
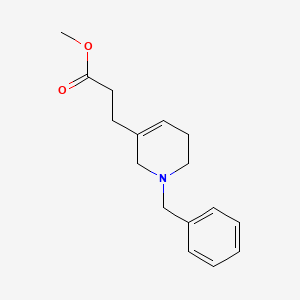
![tert-butyl 8-(2-hydroxyethyl)-2,3-dihydropyrido[2,3-e][1,4]oxazepine-1(5H)-carboxylate](/img/structure/B11718536.png)


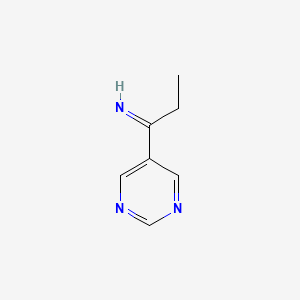
![8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11718555.png)
